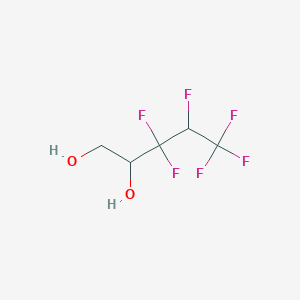
3,3,4,5,5,5-Hexafluoropentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,5,5,5-Hexafluoropentane-1,2-diol is a fluorinated diol with the molecular formula C5H6F6O2. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,5,5,5-Hexafluoropentane-1,2-diol typically involves the fluorination of pentane-1,2-diol. One common method is the reaction of pentane-1,2-diol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,5,5,5-Hexafluoropentane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hexafluoropentanone, while reduction can produce hexafluoropentanol .
Applications De Recherche Scientifique
3,3,4,5,5,5-Hexafluoropentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein folding.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Mécanisme D'action
The mechanism by which 3,3,4,5,5,5-Hexafluoropentane-1,2-diol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This interaction can affect the stability and function of proteins and enzymes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4-Hexafluoropentane-1,5-diol: Another fluorinated diol with similar properties but different structural arrangement.
1,1,1,5,5,5-Hexafluoropentane-2,4-diol: A compound with a different substitution pattern, leading to distinct chemical behaviors.
Uniqueness
3,3,4,5,5,5-Hexafluoropentane-1,2-diol is unique due to its specific arrangement of fluorine atoms, which imparts high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials .
Propriétés
Numéro CAS |
121628-30-6 |
|---|---|
Formule moléculaire |
C5H6F6O2 |
Poids moléculaire |
212.09 g/mol |
Nom IUPAC |
3,3,4,5,5,5-hexafluoropentane-1,2-diol |
InChI |
InChI=1S/C5H6F6O2/c6-3(5(9,10)11)4(7,8)2(13)1-12/h2-3,12-13H,1H2 |
Clé InChI |
XSWCRNDMNHPRNW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(F)(F)F)F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
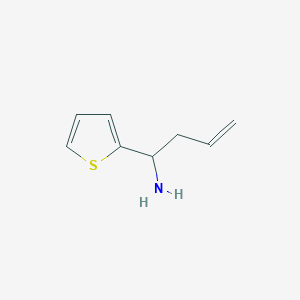
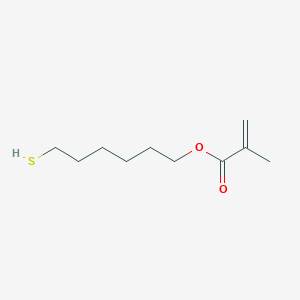



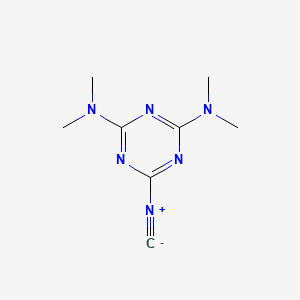
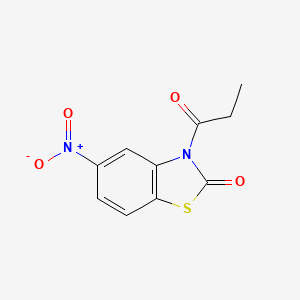
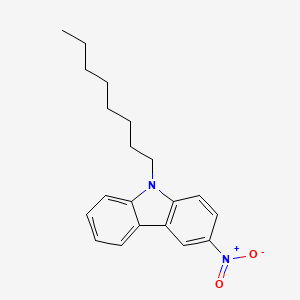

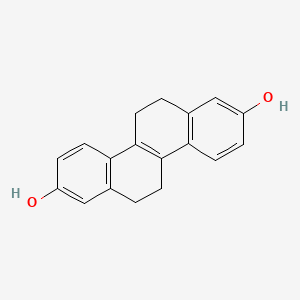
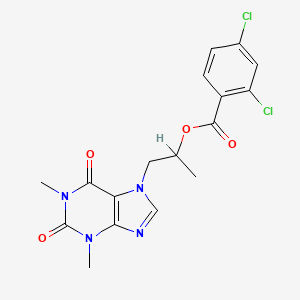
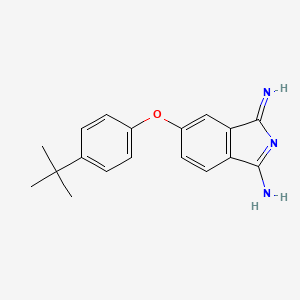
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
